molecular formula C10H10BrClN2O B7936786 N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide

N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide

Cat. No.: B7936786
M. Wt: 289.55 g/mol
InChI Key: IIUWASYOVDUPCJ-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide is a compound that belongs to the class of azetidine derivatives Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with azetidine. The process begins with the activation of the carboxylic acid group, followed by nucleophilic substitution with azetidine. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted benzamides, azetidinones, and various coupled products with extended aromatic systems.

Scientific Research Applications

N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The bromine and chlorine atoms enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(azetidin-3-yl)-5-bromo-2-fluorobenzamide
  • N-(azetidin-3-yl)-5-chloro-2-fluorobenzamide
  • N-(azetidin-3-yl)-5-iodo-2-chlorobenzamide

Uniqueness

N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide is unique due to the combination of the azetidine ring with bromine and chlorine substituents on the benzamide moiety. This combination enhances its reactivity and potential for diverse applications compared to similar compounds with different halogen substituents .

Properties

IUPAC Name

N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O/c11-6-1-2-9(12)8(3-6)10(15)14-7-4-13-5-7/h1-3,7,13H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUWASYOVDUPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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